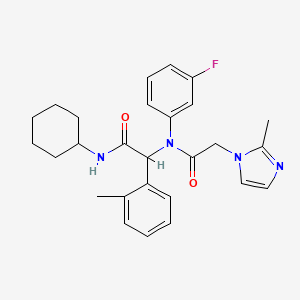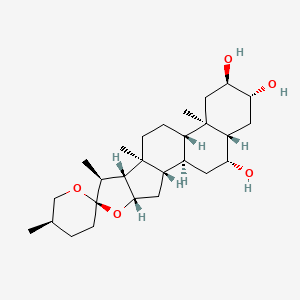
Ester d'NHS 5-Hexynoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexynoic NHS Ester is a chemical compound that contains a propargyl group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and labeling applications due to its ability to react with primary amines to form stable amide bonds .
Applications De Recherche Scientifique
5-Hexynoic NHS Ester is extensively used in scientific research for the following applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling of biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
Mécanisme D'action
Target of Action
5-Hexynoic NHS Ester primarily targets amino groups . These amino groups are ubiquitous in nature and are present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The primary role of these targets is to serve as reactive sites for the 5-Hexynoic NHS Ester, enabling it to modify these biomolecules .
Mode of Action
The mode of action of 5-Hexynoic NHS Ester involves its interaction with amino groups. The compound contains an NHS ester group, which is a reactive compound suitable for the modification of amino groups . This interaction results in the creation of a stable amide bond between the 5-Hexynoic NHS Ester and the target molecule . The propargyl group present in the 5-Hexynoic NHS Ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathway affected by 5-Hexynoic NHS Ester is the amine modification pathway . This pathway involves the reaction of NHS esters with amino groups, which is strongly pH-dependent At higher-than-optimal pH, hydrolysis of NHS ester is quick, and the yield of the modified molecule decreases . The optimal pH value for modification is 8.3-8.5 .
Pharmacokinetics
It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s crucial to prepare stock solutions immediately before use to maintain its reactivity .
Result of Action
The result of the action of 5-Hexynoic NHS Ester is the formation of a chemically stable amide bond between the labeling reagent and the target molecule . This modification allows the biomolecules to adapt to click chemistry . The propargyl group can be subsequently modified and conjugated by Copper catalyzed Click chemistry .
Action Environment
The action of 5-Hexynoic NHS Ester is influenced by environmental factors such as pH and solvent. The reaction of NHS esters with amino groups is strongly pH-dependent . The optimal pH value for modification is 8.3-8.5 . Water is the most common solvent used to dissolve NHS esters for biomolecule labeling . If 5-Hexynoic NHS Ester is poorly soluble in aqueous solutions, it can be first dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then added to a solution of protein in a buffer with pH 8.3-8.5 .
Analyse Biochimique
Biochemical Properties
5-Hexynoic NHS Ester plays a significant role in biochemical reactions. It allows for the attachment of alkyne groups to amino groups, which are ubiquitous in nature and present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The nature of these interactions involves the formation of a stable amide bond between the two target molecules .
Molecular Mechanism
The molecular mechanism of 5-Hexynoic NHS Ester involves its reaction with amine-containing biomolecules. This reaction leads to the creation of a stable amide bond between the two target molecules . The reaction is facilitated in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Temporal Effects in Laboratory Settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynoic NHS Ester typically involves the reaction of 5-Hexynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 5-Hexynoic NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexynoic NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The ester group reacts with the amine to form an amide bond, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, DMF, DMSO
Conditions: Room temperature, pH 7-9
Major Products Formed
The major product formed from the reaction of 5-Hexynoic NHS Ester with primary amines is the corresponding amide. This reaction is highly efficient and selective, making it suitable for various bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxysuccinimide esters: These compounds share the same reactive ester group and are used for similar bioconjugation applications.
Imidoesters: Another class of amine-reactive compounds used for crosslinking and labeling.
Uniqueness
5-Hexynoic NHS Ester is unique due to the presence of the propargyl group, which allows for additional functionalization through click chemistry. This makes it highly versatile for various applications in research and industry .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hex-5-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSWEBEHUYETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)
![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)




![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)

